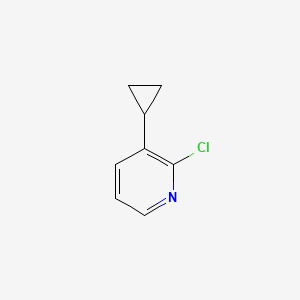2-Chloro-3-cyclopropylpyridine
CAS No.: 865664-04-6
Cat. No.: VC2276730
Molecular Formula: C8H8ClN
Molecular Weight: 153.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 865664-04-6 |
|---|---|
| Molecular Formula | C8H8ClN |
| Molecular Weight | 153.61 g/mol |
| IUPAC Name | 2-chloro-3-cyclopropylpyridine |
| Standard InChI | InChI=1S/C8H8ClN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 |
| Standard InChI Key | YYGGOZSJFITZCR-UHFFFAOYSA-N |
| SMILES | C1CC1C2=C(N=CC=C2)Cl |
| Canonical SMILES | C1CC1C2=C(N=CC=C2)Cl |
Introduction
Chemical Properties and Structure
Basic Identification
2-Chloro-3-cyclopropylpyridine is characterized by several key identifiers that distinguish it in chemical databases and research settings:
| Property | Value |
|---|---|
| CAS Number | 865664-04-6 |
| Molecular Formula | C8H8ClN |
| Molecular Weight | 153.61 g/mol |
| Recommended Storage | 2-8°C |
The compound's structure consists of a pyridine heterocycle with a chlorine substituent at position 2 and a cyclopropyl group at position 3 . This specific arrangement of functional groups contributes to its unique chemical reactivity and potential biological properties.
Structural Features
The structural architecture of 2-Chloro-3-cyclopropylpyridine incorporates several key features:
-
A six-membered pyridine ring containing one nitrogen atom, providing the basic heterocyclic scaffold
-
A chlorine atom at the C-2 position, which influences the electronic distribution within the ring
-
A cyclopropyl group (three-membered carbocyclic ring) attached at the C-3 position, introducing ring strain and unique spatial orientation
The chlorine substituent significantly impacts the electron density distribution in the pyridine ring, potentially enhancing the compound's ability to engage in hydrogen bonding and dipole-dipole interactions. Meanwhile, the cyclopropyl group introduces conformational constraints that can affect how the molecule interacts with biological targets.
Synthesis Methods and Approaches
Stock Solution Preparation
For laboratory research applications, stock solutions of 2-Chloro-3-cyclopropylpyridine can be prepared according to the following concentration guidelines:
| Desired Concentration | Volume Required for Different Amounts |
|---|---|
| 1 mg | |
| 1 mM | 6.51 mL |
| 5 mM | 1.302 mL |
| 10 mM | 0.651 mL |
These preparations are typically used for biological assays and pharmacological studies . The compound should be dissolved in an appropriate solvent, with consideration for its solubility profile and the requirements of the specific experimental protocol.
Comparison with Related Compounds
Structural Analogues
A comparative analysis of 2-Chloro-3-cyclopropylpyridine with structurally related compounds provides valuable insights into structure-activity relationships:
| Compound | Molecular Formula | Molecular Weight | Structural Differences |
|---|---|---|---|
| 2-Chloro-3-cyclopropylpyridine | C8H8ClN | 153.61 | Base compound |
| 2-Chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine | C9H7ClF3N | 221.60 | Additional CF3 group at position 5 |
| 2-Chloro-3-[1-(trifluoromethyl)cyclopropyl]pyridine | C9H7ClF3N | 221.63 | CF3 group on cyclopropyl moiety |
| 2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine | C10H8ClN3O | 221.64 | Cyclopropyl-oxadiazolyl group replacing cyclopropyl |
These structural variations can significantly impact the compounds' physicochemical properties and biological activities . For example, the incorporation of a trifluoromethyl group, as in 2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine, typically enhances lipophilicity and metabolic stability, which are crucial factors in drug development.
Functional Comparisons
The functional properties of these structurally related compounds provide context for understanding the potential applications of 2-Chloro-3-cyclopropylpyridine:
-
Trifluoromethyl-substituted analogues generally show enhanced membrane permeability and metabolic resistance
-
Compounds with additional heterocyclic elements, such as the oxadiazole in 2-chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine, often display modified binding profiles to biological targets
-
The position of substituents on the pyridine ring significantly influences the electronic distribution and, consequently, the compound's interaction with biological macromolecules
These comparisons highlight how subtle structural modifications can substantially alter the pharmacological profiles of these compounds, emphasizing the importance of systematic structure-activity relationship studies in drug discovery.
Research Methods and Analytical Approaches
Characterization Techniques
Several analytical methods are commonly employed for the characterization of 2-Chloro-3-cyclopropylpyridine and related compounds:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment
-
Mass Spectrometry for molecular weight verification and fragmentation pattern analysis
-
Infrared Spectroscopy for functional group identification
-
X-ray Crystallography for definitive structural elucidation (when single crystals are available)
-
High-Performance Liquid Chromatography (HPLC) for purity determination and separation of potential impurities
These analytical approaches provide comprehensive structural information and ensure the compound's identity and purity for research applications.
Future Research Directions
Emerging Applications
Based on trends in the field of heterocyclic chemistry, potential emerging applications for 2-Chloro-3-cyclopropylpyridine might include:
-
Development of targeted therapeutics for specific disease states
-
Applications in agricultural chemistry as potential pesticides or plant growth regulators
-
Utilization in materials science for specialized polymer systems
-
Employment as ligands in metal-catalyzed transformations
-
Incorporation into functional materials with specific electronic or optical properties
These potential applications highlight the versatility of 2-Chloro-3-cyclopropylpyridine as a valuable chemical entity in multiple scientific domains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume